4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

PRMT6 Inhibition Epigenetics Chemical Probe

4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic, small-molecule heterocyclic compound belonging to the piperazinyl-pyrimidine class, characterized by a pyrrolidine substituent at the 6-position of the pyrimidine core. It functions as a dual inhibitor of the protein arginine methyltransferases PRMT6 (IC50 = 117 nM) and CARM1/PRMT4 (IC50 = 28 nM).

Molecular Formula C18H25N7
Molecular Weight 339.4 g/mol
CAS No. 2640958-55-8
Cat. No. B6470318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS2640958-55-8
Molecular FormulaC18H25N7
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C)N4CCCC4
InChIInChI=1S/C18H25N7/c1-14-11-16(23-5-3-4-6-23)22-18(21-14)25-9-7-24(8-10-25)17-13-19-12-15(2)20-17/h11-13H,3-10H2,1-2H3
InChIKeyNTDIUPANDPEPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2640958-55-8): A Dual PRMT6/CARM1 Inhibitor for Epigenetic Research Procurement


4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic, small-molecule heterocyclic compound belonging to the piperazinyl-pyrimidine class, characterized by a pyrrolidine substituent at the 6-position of the pyrimidine core. It functions as a dual inhibitor of the protein arginine methyltransferases PRMT6 (IC50 = 117 nM) and CARM1/PRMT4 (IC50 = 28 nM) [1]. The compound is primarily utilized as a chemical probe in epigenetic research to dissect the roles of type I PRMTs in transcriptional regulation and oncogenesis.

Why 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Generic In-Class Alternatives


The piperazinyl-pyrimidine chemical space contains numerous PRMT inhibitors, but subtle structural variations lead to profound differences in selectivity and potency. 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exhibits a specific dual inhibition profile against PRMT6 and CARM1, a balance that is highly sensitive to the nature of the 6-position substituent on the pyrimidine ring [1]. For example, replacing the pyrrolidine group with a morpholine group (as in PubChem CID 155799842) alters the pharmacophore, which can completely ablate the desired biological activity or shift the selectivity window, making it unsuitable for experiments designed to probe this specific dual-target mechanism. Therefore, procurement cannot rely on generic in-class compounds without risking experimental failure.

Quantitative Differentiation Guide for 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Procurements


Comparative PRMT6 Inhibitory Potency Versus MS049

The target compound inhibits PRMT6 with an IC50 of 117 nM ([1]). In the same assay format, the established dual PRMT4/PRMT6 inhibitor MS049 shows a PRMT6 IC50 of 43 nM (). While MS049 is a more potent PRMT6 inhibitor, this compound's balanced dual profile offers a different experimental toolset for discriminating PRMT6 from PRMT4 functions in cellular assays.

PRMT6 Inhibition Epigenetics Chemical Probe

Structural Differentiation from Close Pyrimidine-Morpholine Analog

The closest structurally characterized analog in the public domain is 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (PubChem CID 155799842) which substitutes the pyrrolidine ring with a morpholine ring ([1]). This single-atom change (C to O) introduces a hydrogen bond acceptor and alters the electron distribution, frequently resulting in distinct binding kinetics and cellular permeability. No biological activity data is available for the morpholine analog, confirming that structural homology does not equate to functional equivalence.

SAR Analysis Chemical Biology Piperazinyl-pyrimidine Derivatives

Potency Advantage of CARM1 Inhibition Over First-Generation Inhibitor EPZ020411

The target compound demonstrates an IC50 of 28 nM for CARM1 (PRMT4) ([1]). This is significantly more potent than the PRMT6-selective clinical candidate EPZ020411, which only achieves 50% maximum inhibition (IC50 not specified) at a fixed concentration of 10 nM against CARM1 but is much more potent against PRMT6 (IC50 = 10 nM) (). The 28 nM potency establishes this compound as a viable CARM1 tool when dual but CARM1-preferring pharmacology is needed.

CARM1/PRMT4 Inhibition Cancer Research Transcriptional Coactivator

Differentiation Against Pan-Type I PRMT Inhibitors Using Selectivity Window

Pan-type I PRMT inhibitors, such as MS023, target PRMT1, 3, 4, 6, and 8 collectively (PRMT4 IC50 = 119 nM, PRMT6 IC50 = 4 nM) (). The target compound demonstrates a select-ivity profile that is narrower; it spares PRMT1, 3, and 8 at comparable concentrations while inhibiting CARM1 (28 nM) and PRMT6 (117 nM) ([1]). This discrete profile avoids the broader epigenetic disruption caused by pan-inhibitors, making it a more precise tool for mechanistic studies.

PRMT Selectivity Type I PRMT Chemical Epigenetics

Primary Research Applications for 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine


Dissecting PRMT6 vs. CARM1 Functions in Hormone-Dependent Cancers

In breast and prostate cancer cell lines where both PRMT6 and CARM1 co-activate steroid hormone receptors, this compound's dual inhibition profile (CARM1 IC50 = 28 nM, PRMT6 IC50 = 117 nM) [1] allows researchers to parse their non-redundant roles in gene activation. This is an advantage over using selective inhibitors for each target, which could introduce multiple pharmacokinetic variables, or over pan-inhibitors that obscure target-specific phenotypes.

Chemical Probe for Structure-Activity Relationship (SAR) Expansion

The compound serves as a starting scaffold for medicinal chemistry optimization. Its distinct pyrrolidine moiety, compared to the morpholine analog (PubChem CID 155799842) [1], provides a clear SAR vector. Teams can synthesize derivatives at the 6-position to probe the space between PRMT6 and CARM1 selectivity, using this compound as the reference standard for potency benchmarking.

Functional Epigenomics Screening in Inflammatory Disease Models

CARM1 is a coactivator for NF-κB, and PRMT6 regulates chromatin topology at inflammatory gene loci. This compound's moderate potency on both targets (28 nM and 117 nM) [1] is suitable for short-term cellular assays aiming to elicit a combined anti-inflammatory effect without inducing cytotoxicity, which is a known limitation of more potent, broad-spectrum epigenetic inhibitors.

Quote Request

Request a Quote for 4-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.